2-Phenylquinolin-6-amine
Overview
Description
2-Phenylquinolin-6-amine is a chemical compound . It has a molecular formula of C15H12N2 and a molecular weight of 220.27 g/mol. It is typically used for research purposes.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Phenylquinolin-6-amine, has been a topic of interest in recent years . Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 2-Phenylquinolin-6-amine consists of a quinoline ring attached to a phenyl group . The quinoline ring itself is a heterocyclic aromatic compound, which means it contains atoms of at least two different elements as part of its ring structure .
Safety And Hazards
The safety data sheet for 2-Phenylquinolin-6-amine indicates that it is intended for research use only and should be handled under the supervision of a technically qualified individual . For general information about handling chemicals safely, resources like the NIOSH Pocket Guide to Chemical Hazards can be consulted .
Future Directions
While specific future directions for 2-Phenylquinolin-6-amine are not mentioned in the search results, research in the field of quinoline derivatives is ongoing. For instance, peptide-drug conjugates for targeted cancer therapy are being explored , and differentially private natural language models are being developed .
properties
IUPAC Name |
2-phenylquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMSKUNPMSRME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589323 | |
Record name | 2-Phenylquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinolin-6-amine | |
CAS RN |
863770-87-0 | |
Record name | 2-Phenylquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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